TRETOQUINOL HYDROCHLORIDE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

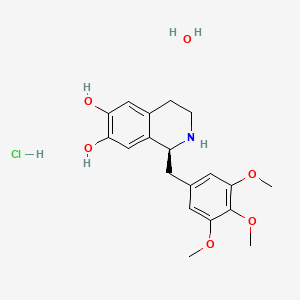

Tretoquinol hydrochloride is a synthetic compound primarily used as a bronchodilator in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). It is classified as a direct-acting sympathomimetic agent that selectively stimulates beta-2 adrenergic receptors, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation. The chemical structure of Tretoquinol hydrochloride can be represented by the molecular formula and has a molecular weight of approximately 381.8 g/mol .

The primary chemical reaction involving Tretoquinol hydrochloride is its interaction with beta-2 adrenergic receptors. Upon binding to these receptors, it activates adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP). This biochemical pathway leads to the relaxation of bronchial smooth muscles and dilation of airways, which alleviates symptoms associated with bronchoconstriction .

Additionally, Tretoquinol hydrochloride can undergo hydrolysis in the presence of water, particularly in acidic conditions, which may affect its stability and efficacy .

Tretoquinol hydrochloride exhibits significant biological activity as a bronchodilator. Its mechanism of action involves selective stimulation of beta-2 adrenergic receptors, which are predominantly found in bronchial tissues. This selective action results in fewer side effects compared to non-selective sympathomimetics. Clinical studies have demonstrated that Tretoquinol effectively reduces airway resistance and improves lung function in patients with asthma and COPD .

Moreover, Tretoquinol has been reported to have potential interactions with other medications, such as increasing the sympathomimetic effects of Formoterol and decreasing the antihypertensive effects of Fosinopril .

The synthesis of Tretoquinol hydrochloride typically involves multi-step organic reactions starting from readily available precursors. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with tetrahydroisoquinoline derivatives followed by reduction and subsequent formation of the hydrochloride salt. The synthesis pathway can be outlined as follows:

- Formation of Tetrahydroisoquinoline: Starting from an appropriate phenolic compound and an amine.

- Alkylation: Introducing the 3,4,5-trimethoxybenzyl group.

- Reduction: Reducing any double bonds or functional groups to achieve the desired tetrahydro structure.

- Salt Formation: Treating the base form with hydrochloric acid to produce Tretoquinol hydrochloride .

Tretoquinol hydrochloride is primarily used in respiratory medicine for:

- Bronchodilation: Treatment of asthma and COPD.

- Symptomatic Relief: Alleviating bronchoconstriction during acute exacerbations.

- Research: Investigating its potential effects on other adrenergic pathways and its pharmacokinetic properties .

Tretoquinol hydrochloride has been studied for its interactions with various drugs. Notably:

- It may enhance the effects of other sympathomimetics like Formoterol.

- It can reduce the effectiveness of antihypertensive medications such as Fosinopril due to its sympathomimetic activity .

- Studies suggest careful monitoring when used in conjunction with other medications that affect cardiovascular function.

Several compounds share structural or functional similarities with Tretoquinol hydrochloride. Below is a comparison highlighting its uniqueness:

Tretoquinol hydrochloride stands out due to its specific structural modifications that enhance selectivity for beta-2 adrenergic receptors while reducing potential side effects associated with broader sympathomimetic agents.

Tretoquinol hydrochloride possesses the molecular formula C19H23NO5·HCl, corresponding to a molecular weight of 381.85 g/mol . The core structure comprises a tetrahydroisoquinoline scaffold substituted with hydroxyl groups at positions 6 and 7, a 3,4,5-trimethoxybenzyl moiety at position 1, and a hydrochloride counterion (Fig. 1). The stereochemical configuration at the benzyl-tetrahydroisoquinoline junction is critical: the (S)-enantiomer exhibits 150–3,000-fold greater β2-adrenergic receptor affinity than its (R)-counterpart .

The chiral center at position 1 arises from the asymmetric carbon linking the benzyl group to the tetrahydroisoquinoline ring. X-ray crystallography of related analogues confirms that the (S)-configuration optimizes receptor binding through spatial alignment of the trimethoxybenzyl group with hydrophobic pockets in the β2-adrenergic receptor . Racemic tretoquinol hydrochloride, denoted as (±)-tretoquinol, contains equimolar mixtures of (S)- and (R)-enantiomers but demonstrates reduced potency compared to the enantiopure (S)-form .

Table 1: Molecular and Stereochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C19H23NO5·HCl | |

| Molecular weight | 381.85 g/mol | |

| Chiral centers | 1 (position 1) | |

| Active enantiomer | (S)-configuration | |

| Racemic form | (±)-tretoquinol hydrochloride |

Crystallographic and Spectroscopic Analysis

Crystallographic Properties

Tretoquinol hydrochloride crystallizes as pale yellow needles with a decomposition temperature of 224.5–226°C . While full X-ray diffraction data remain unpublished, analogous isoquinoline derivatives exhibit monoclinic crystal systems (space group P21) with intermolecular hydrogen bonding between the hydroxyl groups and chloride ions . The hydrochloride salt enhances crystallinity and stability compared to the free base .

Spectroscopic Characterization

- 1H NMR (500 MHz, D2O): Key signals include δ 6.65 (s, 2H, aromatic protons of trimethoxybenzyl), δ 4.25 (m, 1H, chiral center), δ 3.85 (s, 9H, methoxy groups), and δ 2.95–3.45 (m, 4H, tetrahydroisoquinoline ring) .

- 13C NMR (125 MHz, D2O): Peaks at δ 152.4 (C-6/C-7 hydroxylated carbons), δ 133.2 (aromatic carbons of trimethoxybenzyl), and δ 56.8 (methoxy carbons) confirm substitution patterns .

- IR (KBr): Broad absorption at 3,400 cm−1 (O–H stretch), 1,250 cm−1 (C–O–C ether), and 1,610 cm−1 (aromatic C=C) .

Table 2: Spectroscopic Data Summary

| Technique | Key Signals | Assignment | Source |

|---|---|---|---|

| 1H NMR | δ 6.65 (s, 2H) | Trimethoxybenzyl protons | |

| 13C NMR | δ 152.4 | Hydroxylated isoquinoline carbons | |

| IR | 3,400 cm−1 | O–H stretch |

Comparative Analysis of Enantiomers and Racemic Forms

Pharmacological Activity

The (S)-enantiomer of tretoquinol hydrochloride demonstrates superior β2-adrenergic receptor agonism, with isomeric-activity ratios (IARs) of 224 (β1) and 1,585 (β2) compared to the (R)-form . In contrast, the racemic mixture shows attenuated efficacy due to competitive inhibition by the (R)-enantiomer .

Synthetic and Analytical Challenges

- Enantiopure synthesis: Asymmetric hydrogenation of a tetrahydroisoquinoline precursor using chiral catalysts (e.g., BINAP-ruthenium complexes) yields the (S)-enantiomer with >98% enantiomeric excess (ee) .

- Racemic synthesis: Friedel-Crafts alkylation of dopamine with 3,4,5-trimethoxybenzyl chloride produces (±)-tretoquinol, followed by hydrochloric acid salt formation .

Table 3: Enantiomer Comparison

| Parameter | (S)-Tretoquinol | (±)-Tretoquinol | Source |

|---|---|---|---|

| β2 receptor affinity | EC50 = 0.8 nM | EC50 = 12 nM | |

| Synthetic method | Asymmetric hydrogenation | Friedel-Crafts alkylation | |

| Cost of production | High | Moderate |

Purity

Exact Mass

Appearance

Storage

UNII

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB2 [HSA:154] [KO:K04142]

Other CAS

Wikipedia

Tretoquinol hydrochloride

Dates

2: Nishi H, Fukuyama T, Matsuo M, Terabe S. Chiral separation of diltiazem, trimetoquinol and related compounds by micellar electrokinetic chromatography with bile salts. J Chromatogr. 1990 Aug 31;515:233-43. PubMed PMID: 2283364.

3: Himori N, Taira N. Assessment of the selectivity of OPC-2009, a new beta2-adrenoceptor stimulatn, by the use of the blood-perfused trachea in situ and of the isolated blood-perfused papillary muscle of the dog. Br J Pharmacol. 1977 Sep;61(1):9-17. PubMed PMID: 21014; PubMed Central PMCID: PMC1667687.

4: Ikezawa K, Narita H, Ikeo T, Umino N, Iwakuma T, Sato M. [Bronchodilating and cardiovascular actions of (-)-1-(3, 4, 5-trimethoxybenzyl)-5, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline hydrochloride (l-DTI) in the anesthetized dog (author's transl)]. Nihon Yakurigaku Zasshi. 1978 Sep;74(6):663-70. Japanese. PubMed PMID: 711026.

5: Ikezawa K, Nagao T, Sato M, Nakajima H, Kiyomoto A. [Vasodilator action of (+/-)-1-(3, 4, 5-trimethoxybenzyl)-6-hydroxy-1, 2, 3, 4-tetrahydroisoquinoline hydrochloride (CV-705) in anesthetized dogs (author's transl)]. Nihon Yakurigaku Zasshi. 1977 Oct;73(7):735-42. Japanese. PubMed PMID: 598783.

6: Nishi H, Nakamura K, Nakai H, Sato T, Terabe S. Enantiomeric separation of drugs by affinity electrokinetic chromatography using dextran sulfate. Electrophoresis. 1994 Oct;15(10):1335-40. PubMed PMID: 7895729.

7: Brode E, Binder R, Breckwoldt W. [Determination of trimethoquinol in plasma by electrochemical detection after HPLC separation]. Arzneimittelforschung. 1986 Mar;36(3):437-42. German. PubMed PMID: 3707662.

8: Gomi Y, Shirahase H, Funato H. Effects of 1-(2-chloro-4-hydroxyphenyl)-t-butylaminoethanol (HOKU-81), a new bronchodilator, on isolated trachea and atria of guinea pig. Jpn J Pharmacol. 1979 Aug;29(4):515-24. PubMed PMID: 537270.

9: Irie Y, Igawa T, Hosokawa T, Saitoh Y. Alterations in blood levels of carbohydrate and lipid metabolites and of cyclic AMP mediated by beta1- and beta2-adrenoceptors in beagle dogs: effects of procaterol, a new selective beta2-adrenoceptor agonist. Eur J Pharmacol. 1979 Feb 1;53(4):351-8. PubMed PMID: 33812.